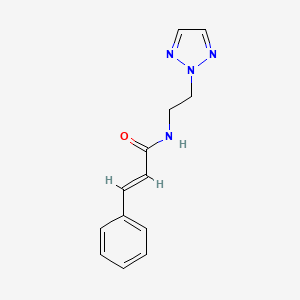

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” is a compound that belongs to the 1,2,3-triazole class of compounds . These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . They have been found to be biologically active and have potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . A similar method could be used for the synthesis of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide”. Another method involves a four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives . The triazole is introduced at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” would be characterized by the presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is linked to an ethyl group and a cinnamamide group .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” would likely involve the triazole ring. For instance, the substitution of the thiol group with 2-bromoethyl or 2-azidoethyl moiety can lead to compounds with different activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide” would depend on its molecular structure. For instance, the presence of the triazole ring could contribute to its stability and ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

- 1,2,3-Triazoles serve as privileged structural motifs in drug design due to their stability, aromatic character, and hydrogen bonding ability . Researchers have explored the synthesis of novel 1,2,3-triazole derivatives for potential therapeutic agents. For instance, anticonvulsant drugs like Rufinamide , cephalosporin antibiotics, and anticancer agents contain the 1,2,3-triazole core .

- The 1,2,3-triazole scaffold is versatile and amenable to various synthetic methodologies. These include:

Drug Discovery and Medicinal Chemistry

Organic Synthesis

These applications highlight the versatility and significance of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide in scientific research. Its structural resemblance to amide bonds and diverse properties make it an exciting area of study . If you’d like further details on any specific application, feel free to ask! 😊

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLGNPKMTNHAPG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2614149.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)

![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)

![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)

![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)